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Compound Name:
N6-Dimethylaminomethylidene

isoguanosine

Cat. No.: B15597571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N6-
Dimethylaminomethylidene isoguanosine phosphoramidite in the chemical synthesis of

modified RNA oligonucleotides. This document outlines the advantages of this reagent, detailed

protocols for its incorporation and deprotection, and expected outcomes based on established

chemistries of similar protecting groups.

Introduction
N6-Dimethylaminomethylidene isoguanosine is a modified ribonucleoside designed for

solid-phase RNA synthesis using phosphoramidite chemistry. The key feature of this compound

is the N6-dimethylaminomethylidene (dmf) protecting group on the isoguanine base. This

amidine-type protecting group is classified as a "fast deprotection" group, offering significant

advantages in streamlining the postsynthesis workflow.[1] Isoguanosine is an isomer of

guanosine and is of interest in the development of expanded genetic systems and therapeutic

oligonucleotides due to its unique base-pairing properties with isocytidine.[2][3]
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The use of N6-Dimethylaminomethylidene isoguanosine phosphoramidite is particularly

advantageous for researchers requiring rapid and efficient synthesis of RNA molecules

containing isoguanosine.

Advantages of the N6-Dimethylaminomethylidene Protecting Group:

Rapid Deprotection: The primary advantage is the significant reduction in deprotection time

compared to standard protecting groups like benzoyl or isobutyryl, which can require 8-16

hours.[1] The dmf group can be cleaved in as little as 10-15 minutes at elevated

temperatures using amine-based reagents or under mild acidic conditions.[4][5]

Compatibility: This phosphoramidite is expected to be fully compatible with standard

automated RNA synthesis cycles and other commonly used phosphoramidites, including

those with 2'-O-TBDMS or 2'-O-TOM protection.

High Purity of Final Product: The fast and clean deprotection minimizes side reactions,

leading to a higher purity of the final RNA oligonucleotide.

Expected Performance and Characteristics:

The performance of N6-Dimethylaminomethylidene isoguanosine phosphoramidite in RNA

synthesis is anticipated to be comparable to other commercially available dmf-protected

phosphoramidites.
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Parameter Expected Value/Condition Reference/Analogy

Coupling Efficiency >98%
Standard for phosphoramidite

chemistry.[6]

Coupling Time 5-15 minutes
Standard for modified

phosphoramidites.

Deprotection Reagent
Ammonium

Hydroxide/Methylamine (AMA)

Recommended for dmf-

protected purines.[5]

Deprotection Time 10-15 minutes
Fast deprotection protocol with

AMA.[5]

Deprotection Temperature 65°C
Standard for accelerated

deprotection.[5]

Alternative Deprotection
Mild acidic conditions (e.g.,

with IMT or HOBt)

For sensitive oligonucleotides.

[4][7]

Experimental Protocols
1. Incorporation of N6-Dimethylaminomethylidene Isoguanosine into RNA

This protocol describes the standard automated solid-phase synthesis cycle for incorporating

the modified phosphoramidite.

Materials:

N6-Dimethylaminomethylidene isoguanosine phosphoramidite solution (0.1 M in

anhydrous acetonitrile)

Standard RNA phosphoramidites (A, C, G, U)

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

Oxidizing solution (e.g., Iodine/water/pyridine)

Capping solutions (Cap A and Cap B)
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Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Controlled Pore Glass (CPG) solid support

Protocol (Automated Synthesizer Cycle):

De-blocking (Detritylation): The 5'-O-DMT group is removed from the support-bound

nucleoside by treatment with the deblocking solution to yield a free 5'-hydroxyl group.

Coupling: The N6-Dimethylaminomethylidene isoguanosine phosphoramidite is activated

by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

A coupling time of 10-12 minutes is recommended.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to

prevent the formation of deletion mutants in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing solution.

Wash: The support is thoroughly washed with anhydrous acetonitrile between each step.

Repeat: The cycle is repeated until the desired RNA sequence is assembled.

Start Cycle:
5'-DMT-Protected RNA

on Solid Support

1. De-blocking
(Detritylation)

2. Coupling
(Add iG Amidite

+ Activator)

Free 5'-OH 3. CappingPhosphite Triester 4. Oxidation End Cycle:
(n+1) mer RNA

Click to download full resolution via product page

Fig 1. Automated RNA Synthesis Cycle.

2. Deprotection and Cleavage of the Synthesized RNA

This protocol uses a fast deprotection method suitable for the N6-Dimethylaminomethylidene

group.
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Materials:

Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)

Dimethylsulfoxide (DMSO), anhydrous

Triethylamine trihydrofluoride (TEA·3HF)

N-methylpyrrolidone (NMP)

Triethylamine (TEA)

Protocol:

Cleavage and Base Deprotection (AMA Treatment):

Transfer the solid support with the synthesized RNA to a 2 mL screw-cap vial.

Add 1.5 mL of AMA solution to the vial.

Seal the vial tightly and heat at 65°C for 15 minutes.

Cool the vial to room temperature and centrifuge.

Carefully transfer the supernatant containing the RNA to a new tube.

Evaporate the solution to dryness in a vacuum concentrator.

2'-O-Silyl Group Deprotection:

To the dried RNA pellet, add 115 µL of anhydrous DMSO and ensure the pellet is fully

dissolved (gentle vortexing or brief heating at 65°C may be required).

Add 60 µL of TEA to the DMSO/RNA solution and mix gently.

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

Quench the reaction by adding an appropriate quenching buffer or by precipitating the

RNA.
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Purification: The deprotected RNA can be purified using standard methods such as HPLC or

solid-phase extraction.

Synthesized RNA on CPG
(Fully Protected)

Cleavage & Base Deprotection
(AMA, 65°C, 15 min)

Evaporate to Dryness

2'-O-Silyl Deprotection
(TEA·3HF/TEA/DMSO, 65°C, 2.5h)

Dissolve in DMSO/TEA

Quench & Purify
(e.g., HPLC)

Purified RNA Oligonucleotide

Click to download full resolution via product page

Fig 2. Deprotection Workflow for RNA containing N6-dmf-iG.

3. Synthesis of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite

The synthesis of the phosphoramidite is a multi-step process typically performed by specialized

chemical suppliers. The following is a generalized synthetic scheme based on known

procedures for other modified nucleosides.[8]
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Generalized Synthetic Scheme:

Protection of Isoguanosine: Start with commercially available isoguanosine. The 2', 3', and 5'

hydroxyl groups are protected, often with silyl groups.

N6-Amidine Formation: The exocyclic N6-amino group is reacted with dimethylformamide

dimethyl acetal (DMF-DMA) to form the N6-Dimethylaminomethylidene group.

5'-DMT Protection: The 5'-hydroxyl group is selectively deprotected and then reprotected

with a dimethoxytrityl (DMT) group.

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-

diisopropylchlorophosphoramidite to yield the final phosphoramidite product.

Purification: The final product is purified by column chromatography.

Isoguanosine in RNA Duplexes
Isoguanosine (isoG) forms a stable base pair with isocytidine (isoC) through a Watson-Crick-

like geometry with three hydrogen bonds. This orthogonal base pair can be used to expand the

genetic alphabet in synthetic RNA constructs for various applications in diagnostics and

therapeutics. The incorporation of isoG allows for site-specific modification and labeling of RNA

without disrupting the native A-U and G-C pairing.

Fig 3. Isoguanosine-Isocytidine Base Pairing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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